Myristyl betaine

Vue d'ensemble

Description

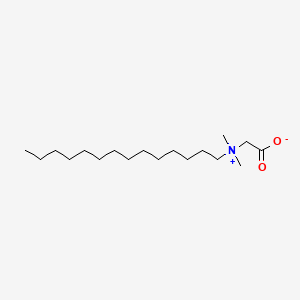

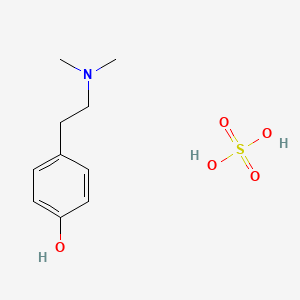

1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 299.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biotechnologie Microbienne

La myristyl bétaine a été identifiée comme une molécule importante en biotechnologie microbienne. Elle sert de produit chimique fonctionnel dans les micro-organismes, aidant à la biosynthèse et au catabolisme de la bétaine. Son rôle principal est de protéger les cellules microbiennes contre les stress environnementaux tels que la sécheresse, le stress osmotique et les fluctuations de température . De plus, elle agit comme un donneur de méthyle pour la biosynthèse de composés structurellement complexes comme les vitamines, les coenzymes et les antibiotiques .

Processus de Fermentation

En fermentation, la myristyl bétaine améliore les performances des souches microbiennes utilisées pour produire des substances comme le lactate, l'éthanol, la lysine, le pyruvate et la vitamine B12. Elle peut fonctionner à la fois comme un agent de protection contre le stress et un donneur de méthyle, améliorant le rendement global et l'efficacité du processus de fermentation .

Inflammation et Modulation des Maladies

La bétaine présente des propriétés anti-inflammatoires et joue un rôle dans le traitement de maladies telles que l'obésité, le diabète, le cancer et la maladie d'Alzheimer. Elle agit en améliorant le métabolisme des acides aminés soufrés contre le stress oxydatif, en inhibant l'activité du facteur nucléaire-κB et en atténuant le stress du réticulum endoplasmique et l'apoptose .

Science Nutritionnelle

En tant que nutriment, la myristyl bétaine est impliquée dans le métabolisme des acides aminés soufrés. Elle est un substrat de la choline et peut être convertie en diméthylglycine, devenant finalement de la glycine. Cette voie métabolique est cruciale pour convertir l'homocystéine en méthionine, ce qui est essentiel pour la synthèse des protéines et le métabolisme énergétique .

Synthèse de Tensioactifs

La myristyl bétaine est utilisée dans la synthèse de nouveaux tensioactifs amphotères de type bétaine. Ces tensioactifs ont des applications dans diverses industries, notamment les produits de soins personnels, les détergents et le traitement textile. Les conditions optimales de synthèse de ces tensioactifs ont été largement étudiées .

Agent Antistatique et Adoucissant

Dans les industries textile et du cuir, la myristyl bétaine sert d'agent antistatique et adoucissant. Elle aide à réduire les charges statiques et à améliorer la sensation des tissus et des matériaux en cuir. Cette application est particulièrement précieuse dans la fabrication de vêtements et de rembourrages .

Agent Lipotrope

La myristyl bétaine a été classée comme un lipotrope, ce qui signifie qu'elle aide à réduire ou à prévenir l'accumulation de graisse dans le foie. Cette propriété est bénéfique dans l'étude des maladies du foie et des conditions associées au métabolisme des lipides .

Cosmétiques et Soins Personnels

En raison de ses propriétés tensioactives, la myristyl bétaine est également utilisée dans les cosmétiques et les produits de soins personnels. Elle contribue à la formulation de produits qui nécessitent des capacités moussantes et nettoyantes, comme les shampoings et les gels douche .

Mécanisme D'action

Target of Action

Myristyl betaine, also known as 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt or 2-[dimethyl(tetradecyl)azaniumyl]acetate, is a biochemical reagent used in life science related research Betaine, a related compound, has been shown to influence the activity of gat1, a gaba transporter, in a concentration-dependent manner .

Mode of Action

Betaine, a structurally similar compound, is known to function as a methyl group donor in the normal metabolic cycle of methionine

Biochemical Pathways

Betaine can be catabolized via a variety of metabolic pathways. The best-known catabolic pathway involves the conversion of betaine to glycine via methyl group transfer . This process results in the donation of the methyl groups to homocysteine, converting it back into methionine and dimethylglycine

Pharmacokinetics

Betaine, a related compound, has been studied for its pharmacokinetics and acute effects on plasma total homocysteine in humans

Result of Action

Betaine, a related compound, is known to reduce plasma homocysteine levels in patients with homocystinuria

Action Environment

It’s worth noting that betaine and lauryl betaine, related compounds, are used in various cosmetic products, including hair sprays, body and hand products, non-coloring hair powders, and indoor tanning preparations These applications suggest that these compounds are stable and effective in a variety of environmental conditions

Analyse Biochimique

Biochemical Properties

Myristyl betaine is an organic compound that plays a vital role in biochemical reactions. It is known to function as an osmolyte and a methyl-group donor . As an osmolyte, it protects cells against osmotic stress, adverse temperatures, and dehydration . As a methyl-group donor, it plays a crucial role in one-carbon metabolism, which is essential for the biosynthesis of a variety of vitamins, coenzymes, and antibiotics .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to modulate the GABA uptake by GAT1 (slc6a1), the predominant GABA transporter in the central nervous system . This modulation occurs through the temporal inhibition of the transporter, wherein prolonged occupancy by this compound impedes the swift transition of the transporter to the inward conformation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .

Temporal Effects in Laboratory Settings

It is known that this compound is used up through metabolic pathways and not excretion, even at high doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, dietary betaine supplementation has been shown to increase milk yield, dry matter intake, and milk lactose in dairy cows housed under thermoneutral conditions .

Metabolic Pathways

This compound can be catabolized via a variety of metabolic pathways. The best-known catabolic pathway involves the conversion of betaine to glycine via methyl group transfer .

Transport and Distribution

It is known that this compound is a substrate of choline and can be converted to DMG via demethylation to ultimately become glycine .

Subcellular Localization

Myristoylation, a process related to this compound, has been shown to increase specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .

Propriétés

IUPAC Name |

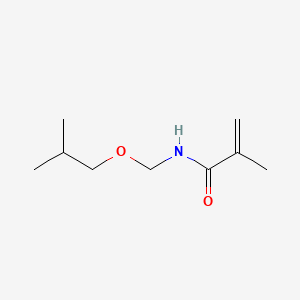

2-[dimethyl(tetradecyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2,3)17-18(20)21/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMIHKCGXQMFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041288 | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2601-33-4 | |

| Record name | Myristyldimethyl betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxylatomethyl)dimethyltetradecylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95C19D1X0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1596452.png)